4-Bromopyridin-3-amine dihydrochloride
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a fundamental component in the design and synthesis of a vast number of compounds. In medicinal chemistry, the pyridine moiety is a key structural feature in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and binding of the molecule to biological targets.
Overview of Halogenated Aminopyridines as Key Intermediates
Halogenated aminopyridines are a particularly important class of pyridine derivatives that serve as versatile intermediates in organic synthesis. The presence of both a halogen atom and an amino group on the pyridine ring provides multiple reactive sites for further functionalization. The halogen, typically chlorine or bromine, can be readily displaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The amino group, on the other hand, can be acylated, alkylated, or used as a directing group for further substitutions on the pyridine ring. This dual reactivity allows for the stepwise and controlled introduction of different substituents, enabling the synthesis of a diverse range of complex molecules.
Research Context of 4-Bromopyridin-3-amine Dihydrochloride (B599025) and its Free Base
4-Bromopyridin-3-amine, and its more stable dihydrochloride salt, have emerged as valuable building blocks in synthetic chemistry. The strategic placement of the amino and bromo substituents on the pyridine ring at positions 3 and 4 respectively, offers unique opportunities for the construction of fused heterocyclic systems and other intricate molecular frameworks.
The primary utility of 4-Bromopyridin-3-amine lies in its role as a precursor for the synthesis of various fused heterocyclic compounds. The vicinal arrangement of the amino and bromo groups allows for cyclization reactions to form five- or six-membered rings fused to the pyridine core. For instance, it is a key starting material for the synthesis of pyrido[4,3-d]pyrimidines and imidazo[4,5-c]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The amino group can react with a one-carbon synthon, followed by an intramolecular cyclization involving the displacement of the bromine atom to construct the fused ring system.
A general and efficient method for the synthesis of the free base, 4-amino-3-bromopyridine, involves the direct bromination of 4-aminopyridine (B3432731). chemicalbook.com In a typical procedure, 4-aminopyridine is treated with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) at a controlled temperature. chemicalbook.com The reaction proceeds with high regioselectivity to afford the desired product in good yield. chemicalbook.com
The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable organic solvent, such as methanol (B129727) or isopropanol, with an excess of hydrochloric acid. The salt then precipitates out of the solution and can be collected by filtration.
Recent research has highlighted the potential of 4-Bromopyridin-3-amine as a key intermediate in the development of biologically active molecules, particularly in the area of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
For example, derivatives of 4-Bromopyridin-3-amine have been utilized in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Specifically, a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines were designed and synthesized, with the pyrido[4,3-d]pyrimidine (B1258125) core being constructed from a precursor derived from 4-Bromopyridin-3-amine. nih.gov These compounds demonstrated significant inhibitory activity against EGFR, with some analogues showing in vivo efficacy in tumor xenograft models. nih.gov The development of these kinase inhibitors underscores the importance of 4-Bromopyridin-3-amine as a starting material for the synthesis of targeted therapeutics.
| Property | Value |
| IUPAC Name | 4-Bromopyridin-3-amine |
| CAS Number | 13534-98-0 |
| Molecular Formula | C5H5BrN2 |
| Molecular Weight | 173.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-67 °C |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromopyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.2ClH/c6-4-1-2-8-3-5(4)7;;/h1-3H,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGIDNQVOGCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Bromopyridin 3 Amine Dihydrochloride and Its Derivatives
Strategies for the Formation of the Aminobromopyridine Scaffold
The Hofmann rearrangement, or Hofmann degradation, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org This reaction typically proceeds by treating the amide with bromine in a strongly basic aqueous solution, such as sodium hydroxide. The mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgquora.com
While a direct example of the Hofmann degradation on a 4-bromopyridine-3-carboxamide to yield 4-Bromopyridin-3-amine is not extensively detailed in the provided search results, the application of this reaction to related pyridine (B92270) systems is documented. For instance, the conversion of nicotinamide (pyridine-3-carboxamide) to 3-aminopyridine is a known application of the Hofmann rearrangement. quora.comorgsyn.org This suggests the feasibility of applying this methodology to a suitably substituted bromopyridine carboxamide precursor. The general transformation is depicted below:
General Reaction Scheme for Hofmann Degradation
| Reactant | Reagents | Product |
|---|---|---|
| R-CONH₂ (Amide) | Br₂, NaOH, H₂O | R-NH₂ (Primary Amine) |
The successful application of this method would hinge on the stability of the bromopyridine ring under the strong basic conditions of the reaction.
Direct amination of dihalogenated pyridines represents a more modern and often more flexible approach to constructing the aminobromopyridine scaffold. These methods typically involve the selective reaction of an amine with a dihalopyridine precursor, often facilitated by a metal catalyst.
Significant research has been conducted on the selective amination of various dihalopyridines. For example, selective mono- or di-amination of 2,6-dibromopyridine has been achieved using microwave irradiation in water, with the selectivity controlled by the presence or absence of a copper catalyst and a base. nih.gov Similarly, a facile synthesis of 3-amino-5-bromopyridine derivatives has been developed by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave heating, which avoids the need for metal catalysts or harsh thermal conditions. clockss.org
A particularly relevant strategy for the synthesis of 4-substituted pyridines involves the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate. This tandem isomerization and selective interception with a nucleophile, such as an amine, allows for the 4-selective amination of 3-bromopyridines. rsc.orgnih.gov This method provides a route to 4-aminopyridines from readily available 3-bromopyridines. rsc.orgnih.gov The general principle of this approach is outlined in the following table:
Summary of Direct Amination Strategies
| Dihalopyridine Precursor | Aminating Agent | Conditions | Product Type |
|---|---|---|---|
| 2,6-Dibromopyridine | Primary alkylamines | Microwave, H₂O | 2-Amino-6-bromopyridine |
| 3,5-Dibromopyridine | Aliphatic amines | Microwave | 3-Amino-5-bromopyridine |
| 3-Bromopyridine | Indolines | Base-catalyzed isomerization | 4-Aminopyridine (B3432731) derivative |
Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has also proven to be a valuable strategy for the selective introduction of amines onto dichloropyridines, demonstrating high functional group tolerance under mild conditions. researchgate.net
Functional Group Interconversions Leading to the Compound
In many synthetic routes, the target molecule is assembled through a series of functional group interconversions on a pre-existing pyridine ring. This can involve the manipulation of halide and amine functionalities to arrive at the desired 4-bromo-3-amino substitution pattern.
Commercially available pyridine halide precursors are common starting materials in the synthesis of more complex pyridine derivatives. 4-Bromopyridine hydrochloride, for instance, can be readily converted to the free base, 4-bromopyridine, by treatment with a base such as sodium hydroxide. chemicalbook.comresearchgate.net This free base can then be used in subsequent reactions.
The following table details the straightforward procedure for the preparation of 4-bromopyridine from its hydrochloride salt.
Preparation of 4-Bromopyridine
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 4-Bromopyridine hydrochloride | 5M NaOH | Water | 4-Bromopyridine |
This simple acid-base extraction provides the neutral 4-bromopyridine in quantitative yield, ready for further functionalization. chemicalbook.com
The introduction of an amino group at a specific position on the bromopyridine ring is a crucial transformation. One documented method to achieve the 4-amino-3-bromopyridine structure is through the direct bromination of 4-aminopyridine. chemicalbook.com In this approach, 4-aminopyridine is treated with N-bromosuccinimide (NBS) in acetonitrile (B52724) to afford 4-amino-3-bromopyridine in high yield. chemicalbook.com
Synthesis of 4-Amino-3-bromopyridine
| Starting Material | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| 4-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 4-Amino-3-bromopyridine | 91.4% chemicalbook.com |
It is important to note that direct N-alkylation of 3-amino-4-halopyridines can be problematic. nih.gov To overcome this, a three-step procedure involving protection of the amino group as a carbamate (e.g., N-Boc), followed by alkylation and deprotection, can be employed to yield N-substituted 3-amino-4-halopyridines. nih.gov
Advanced Synthetic Transformations for 4-Bromopyridin-3-amine Derivatization
Once the 4-Bromopyridin-3-amine scaffold is in hand, a variety of advanced synthetic transformations can be employed to further elaborate the molecule and introduce additional chemical diversity. These reactions often take advantage of the reactivity of the amino and bromo substituents.
N-alkylation of the amino group is a common derivatization strategy. While direct alkylation can be challenging, methods have been developed for the efficient N-alkylation of N-Boc-protected 4-aminopyridines. nih.gov Another approach involves the self-limiting alkylation of N-aminopyridinium salts. chemrxiv.org
The bromine atom on the pyridine ring is a versatile handle for cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool for introducing aryl or other carbon-based substituents at the 4-position. organic-chemistry.orgwikipedia.orglibretexts.org The general applicability of the Suzuki reaction to a wide range of substrates makes it a highly valuable method for the derivatization of 4-Bromopyridin-3-amine. organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.net
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of secondary or tertiary amino groups at the 4-position by coupling with a primary or secondary amine in the presence of a palladium catalyst. chemspider.com
The following table summarizes some of the key advanced synthetic transformations that can be applied to derivatize the 4-Bromopyridin-3-amine scaffold.
Advanced Derivatization Reactions
| Reaction Type | Reagents | Functional Group Transformation |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | R-NH₂ → R-NHR' or R-NR'₂ |
| Suzuki-Miyaura Coupling | R'-B(OH)₂, Pd catalyst, Base | Ar-Br → Ar-R' |
| Buchwald-Hartwig Amination | R'₂NH, Pd catalyst, Base | Ar-Br → Ar-NR'₂ |
These modern synthetic methods provide a robust toolbox for the medicinal or agricultural chemist to generate a diverse library of 4-Bromopyridin-3-amine derivatives for further investigation.
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the 4-position of the pyridine ring is a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including 4-bromopyridin-3-amine. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in organic synthesis due to their broad substrate scope and functional group tolerance. nobelprize.org
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For substrates like 4-bromopyridin-3-amine, typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine ligand. The choice of ligand is crucial and can influence the efficiency of the reaction. acs.orgresearchgate.net Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), and the reaction is often carried out in solvents like dioxane, DMF, or toluene, sometimes with the addition of water. mdpi.commdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | Arylboronic acid | Good |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | (Hetero)arylboronic acid | Moderate to Excellent |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 °C (microwave) | Boronic ester | High |
Note: This table presents generalized conditions from literature on similar substrates and may require optimization for 4-Bromopyridin-3-amine.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. nrochemistry.comlibretexts.org The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. nrochemistry.com Typical catalysts include Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(PPh₃)₂ with a suitable ligand. commonorganicchemistry.com The reaction is often carried out in aprotic polar solvents such as DMF or dioxane. commonorganicchemistry.com
The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium complex and requires a base. nih.gov The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product. libretexts.org
Palladium-catalyzed C-N cross-coupling reactions , often referred to as Buchwald-Hartwig amination, enable the formation of C-N bonds between an aryl halide and an amine. acs.orgyoutube.com This reaction is highly valuable for the synthesis of arylamines. For a substrate like 4-bromopyridin-3-amine, this would involve coupling with another amine. The choice of palladium catalyst and ligand is critical for achieving high yields. beilstein-journals.org Systems based on ligands like Xantphos have proven effective for the amination of related N-protected 4-bromo-7-azaindoles. beilstein-journals.org
Palladium-catalyzed C-O cross-coupling reactions allow for the synthesis of diaryl ethers from aryl halides and phenols. Similar to C-N coupling, these reactions typically employ a palladium catalyst and a suitable ligand, with the combination of Pd(OAc)₂ and Xantphos being effective for related heterocyclic systems. beilstein-journals.org
Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for the formation of C(sp³)–C(sp³) bonds by coupling two different electrophiles, such as an alkyl halide and an aryl halide. rsc.org This approach is advantageous as it avoids the use of pre-formed organometallic reagents. The reaction typically employs a nickel catalyst, a reducing agent (such as manganese or zinc), and a ligand. nih.govscispace.com For a substrate like 4-bromopyridin-3-amine, this methodology could be applied to introduce alkyl substituents at the 4-position by coupling with an alkyl halide. nih.gov The development of these methods has provided efficient ways to synthesize complex molecules with diverse functional groups. nih.gov
Table 2: General Conditions for Nickel-Catalyzed Reductive Coupling
| Nickel Catalyst | Ligand | Reductant | Solvent | Coupling Partner |
| NiBr₂·glyme | 4,4′-di-tert-butyl-2,2′-bipyridyl | Mn | DMA | Alkyl Tosylate |
| NiCl₂ | Pyridine-type ligand | Zn | - | Fluoroalkyl Halide |
| Ni(II) precatalyst | Bisoxazoline | Mn | - | Alkyl Bromide |
Note: This table presents generalized conditions from the literature and would require specific adaptation for 4-Bromopyridin-3-amine.
Copper-catalyzed amination, a variation of the Ullmann condensation, is a valuable method for the formation of C-N bonds, particularly for the synthesis of aminopyridines. researchgate.net This method can be more economical than palladium-catalyzed approaches. The reaction of bromopyridine derivatives with various amines can be achieved using a copper(I) catalyst, such as Cu₂O or CuI, often in the presence of a ligand and a base. researchgate.netrsc.orgresearchgate.net These reactions can be performed under relatively mild conditions and are compatible with a range of functional groups. researchgate.netchemistryviews.org For 4-bromopyridin-3-amine, this reaction could be employed to introduce a variety of amino substituents at the 4-position.
A recent and innovative approach for the functionalization of bromopyridines involves light-promoted radical coupling reactions. organic-chemistry.orgresearcher.lifenih.gov Specifically, purple light has been shown to promote the coupling of 4-bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.orgacs.org This method proceeds via a photoinduced single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical which then couples with the Grignard reagent. organic-chemistry.orgresearcher.lifenih.gov The reaction is typically carried out in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) and is compatible with a wide range of Grignard reagents, including alkyl, aryl, and heteroaryl variants. organic-chemistry.orgacs.org This methodology offers a milder and more sustainable alternative to traditional cross-coupling reactions. organic-chemistry.org
Table 3: Conditions for Light-Promoted Radical Coupling of 4-Bromopyridines
| Light Source | Reagent | Solvent | Catalyst | Key Feature |
| Purple LED | Grignard Reagent (Alkyl, Aryl, etc.) | Et₂O or THF | None (Transition-metal-free) | Photoinduced Single Electron Transfer |
Source: Based on studies of purple light-promoted coupling of bromopyridines with Grignard reagents. organic-chemistry.orgresearcher.lifenih.gov
Reactions Involving the Amine Functionality
The primary amino group at the 3-position of the pyridine ring is a nucleophilic center that can readily participate in a variety of reactions, most notably acylation and sulfonylation to form amides and sulfonamides, respectively.
The amine group of 4-bromopyridin-3-amine can react with acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is a standard transformation in organic synthesis and is typically carried out in the presence of a base to neutralize the acid byproduct.
Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. Sulfonamides are an important class of compounds in medicinal chemistry. The reactivity of the amine allows for the introduction of a wide range of sulfonyl groups, thereby enabling the synthesis of a diverse library of derivatives for further investigation. researchgate.netd-nb.info The choice of reaction conditions, including the solvent and base, can be tailored to the specific substrates being used. researchgate.netnih.gov
Nucleophilic Substitution Reactions with Amines
Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of halopyridines. In the case of 4-Bromopyridin-3-amine, the bromine atom at the 4-position is susceptible to displacement by various amine nucleophiles. The pyridine ring, being electron-deficient, facilitates this type of reaction, particularly when activated by the electron-withdrawing nature of the ring nitrogen.
A significant application of nucleophilic substitution on derivatives of 4-Bromopyridin-3-amine is reductive amination. This one-pot reaction involves the initial formation of an imine between the amino group of the pyridine and a carbonyl compound, which is then reduced in situ. For instance, 4-bromo-3-aminopyridine can be successfully reacted with a variety of aldehydes and ketones to yield N-substituted-3-amino-4-bromopyridines. The reaction is often mediated by a reducing agent such as sodium triacetoxyborohydride. This methodology has proven effective for a range of carbonyl substrates, including those that are sterically hindered or contain enolizable protons nih.gov.
The following table summarizes the outcomes of reductive amination of 4-bromo-3-aminopyridine with various carbonyl compounds:
| Amine Substrate | Carbonyl Substrate | Product | Yield (%) |
| 4-bromo-3-aminopyridine | Benzaldehyde | N-benzyl-4-bromo-3-aminopyridine | 95 |
| 4-bromo-3-aminopyridine | 4-Bromobenzaldehyde | N-(4-bromobenzyl)-4-bromo-3-aminopyridine | 92 |
| 4-bromo-3-aminopyridine | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-4-bromo-3-aminopyridine | 90 |
| 4-bromo-3-aminopyridine | Cyclohexanone | N-cyclohexyl-4-bromo-3-aminopyridine | 75 |
Another approach to forming C-N bonds at the 4-position involves the reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of a base like triethylamine. This reaction proceeds through a presumed N-acylated intermediate which then undergoes an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion to yield pyridin-4-yl α-substituted acetamides nih.gov.
Chemo- and Regioselective Transformations
Controlling the chemo- and regioselectivity of reactions involving polysubstituted pyridines is crucial for the synthesis of well-defined isomers. This is particularly relevant for 4-Bromopyridin-3-amine and its derivatives, where multiple reactive sites exist.
Base-Catalyzed Isomerization and Selective Substitution Reactions
A notable strategy for achieving unconventional regioselectivity in the substitution of bromopyridines involves base-catalyzed aryl halide isomerization. This method allows for the 4-selective functionalization of readily available 3-bromopyridines, which can be more stable and accessible than their 4-halogenated counterparts rsc.orgnih.gov.
The mechanism of this transformation is proposed to proceed through a pyridyne intermediate. In the presence of a strong base, such as potassium hydroxide complexed with a crown ether, 3-bromopyridine can undergo dehydrohalogenation to form a highly reactive 3,4-pyridyne intermediate. Subsequent nucleophilic attack on this intermediate, followed by protonation, can lead to the formation of both 3- and 4-substituted pyridines. However, the 4-substituted product is often favored due to the facile nature of the subsequent aromatic substitution at this position nih.govrsc.org.
This tandem isomerization and selective interception strategy has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of 3-bromopyridines rsc.orgnih.gov. For example, the reaction of 3-bromopyridine with indolines in the presence of a base leads to the formation of 4-(indolin-1-yl)pyridines with excellent selectivity nih.govrsc.org. While this has been demonstrated on the parent 3-bromopyridine, the presence of an amino group at the 3-position would be expected to influence the initial deprotonation step and the subsequent reactivity of the pyridyne intermediate.
The table below presents examples of the 4-selective amination of 3-bromopyridine derivatives using this base-catalyzed isomerization approach:
| 3-Bromopyridine Derivative | Amine Nucleophile | Base | Product | Yield (%) | Selectivity (4- vs. 3-) |
| 3-Bromopyridine | Indoline | KOH/18-crown-6 | 4-(Indolin-1-yl)pyridine | 85 | >20:1 |
| 3-Bromopyridine | 5-Bromoindoline | KOH/18-crown-6 | 4-(5-Bromoindolin-1-yl)pyridine | 76 | >20:1 |
| 3-Bromo-5-(trifluoromethyl)pyridine | Indoline | KOH/18-crown-6 | 4-(Indolin-1-yl)-5-(trifluoromethyl)pyridine | 65 | >20:1 |
Aminations of bromopyridines can also proceed via pyridyne intermediates when using strong bases like potassium amide in liquid ammonia. Both 3- and 4-bromopyridine have been shown to yield a mixture of 3- and 4-aminopyridine, suggesting a common 3,4-pyridyne intermediate journals.co.za. The ratio of the products is often independent of the starting isomer, further supporting this mechanistic pathway journals.co.za.
Iii. Spectroscopic and Analytical Characterization of Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is employed to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.
In the characterization of pyrazolo[4,3-b]pyridine derivatives, ¹H NMR provides crucial data for confirming the successful cyclization and substitution patterns. For instance, in the spectrum of Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, distinct signals corresponding to the pyridine (B92270) ring protons, the substituted phenyl ring protons, and the ethyl ester group are observed at their expected chemical shifts and multiplicities. researchgate.net The precise location of these signals confirms the formation of the fused heterocyclic system.
Interactive Table: ¹H NMR Data for a Representative Pyrazolo[4,3-b]pyridine Derivative
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, and its chemical shift is indicative of its hybridization state and electronic environment (e.g., aliphatic, aromatic, carbonyl).
For the synthesized pyrazolo[4,3-b]pyridine derivatives, ¹³C NMR is used to confirm the number of carbon atoms and to assign them to their respective positions within the molecular structure. The spectrum for Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate shows signals for the carbonyl carbon of the ester group, as well as for the aromatic and aliphatic carbons, all in agreement with the proposed structure. researchgate.net The chemical shifts of the carbons in the pyridine and pyrazole rings are characteristic of this fused aromatic system.
Interactive Table: ¹³C NMR Data for a Representative Pyrazolo[4,3-b]pyridine Derivative
While 1D NMR spectra provide fundamental structural information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques resolve these ambiguities by correlating signals across a second frequency dimension, revealing connections between nuclei.
Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons. Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, while HMBC reveals longer-range correlations between protons and carbons separated by two or three bonds. For substituted pyridine derivatives, these 2D NMR methods are critical for the unambiguous assignment of all proton and carbon signals and for distinguishing between potential regioisomers that may form during synthesis.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For novel synthesized derivatives of 4-Bromopyridin-3-amine, HRMS is the definitive method for confirming the elemental composition. The experimentally measured mass is compared to the calculated mass for the proposed structure, and a close match provides strong evidence for the compound's identity. For example, the HRMS data for Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate shows a measured mass that corresponds precisely to its calculated elemental formula. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally fragile, organic molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for the straightforward determination of the molecular weight. ESI is frequently coupled with HRMS analyzers to provide both molecular weight and elemental formula confirmation in a single experiment. researchgate.net
Interactive Table: High-Resolution Mass Spectrometry Data for a Representative Derivative
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its bonds. These absorptions are recorded as a spectrum, which serves as a molecular fingerprint, allowing for the identification of characteristic functional groups present in the molecule.
In the characterization of N-substituted-3-amino-4-halopyridine derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups and monitoring the progress of the reaction. For instance, the presence of an N-H bond in the amine group and the aromatic C-H and C=N bonds of the pyridine ring can be readily identified.
A study on the synthesis of various N-substituted-3-amino-4-chloropyridines, which are structurally analogous to derivatives of 4-Bromopyridin-3-amine, provides insight into the characteristic IR absorptions. In these derivatives, the N-H stretching vibration of the secondary amine typically appears as a distinct band in the region of 3221-3244 cm⁻¹. The aromatic C-H stretching vibrations are observed in the 3018-3079 cm⁻¹ range. Furthermore, the C=N and C=C stretching vibrations of the pyridine ring give rise to characteristic absorptions in the fingerprint region, typically around 1577-1579 cm⁻¹ and 1512-1516 cm⁻¹, respectively. The presence of specific substituents, such as a nitro group, can also be confirmed by its characteristic asymmetric and symmetric stretching vibrations, which for an aromatic nitro compound would be expected around 1516 cm⁻¹ and 1345 cm⁻¹, respectively nih.gov.
The table below summarizes the key IR absorption bands for a selection of synthesized N-substituted-3-amino-4-chloropyridine derivatives, providing a reference for the functional group identification in similar compounds.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 3244 | - | 1577, 1512 | 1407, 1329, 1234, 1073 | nih.gov |
| N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | 3221 | 3071 | 1579, 1516 | 1345 (NO₂ stretch), 1069 | nih.gov |
| N-(4-Methylbenzyl)-3-amino-4-chloropyridine | 3238 | 3079, 3018 | 1577, 1512 | 2930, 2850 (C-H aliph.), 1415, 1332 | nih.gov |
This interactive data table allows for the sorting and filtering of information based on the compound and spectral regions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.
For the synthesized derivatives of 3-amino-4-halopyridines, elemental analysis is a crucial step in their characterization, ensuring that the intended chemical transformation has occurred and that the final product is free from significant impurities. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are expected to be within ±0.4% of the calculated values for the proposed structure.
The following table presents the elemental analysis data for several N-substituted-3-amino-4-chloropyridine derivatives. The close agreement between the calculated and found values for carbon, hydrogen, and nitrogen confirms the successful synthesis and purity of these compounds nih.gov.
| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen | Reference |
| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | C₁₂H₁₀BrClN₂ | Calculated | 48.43 | 3.39 | 9.41 | nih.gov |
| Found | 48.43 | 3.49 | 9.58 | nih.gov | ||
| N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | C₁₂H₁₀ClN₃O₂ | Calculated | 54.66 | 3.82 | 15.94 | nih.gov |
| Found | - | - | - | nih.gov | ||
| N-(4-Methylbenzyl)-3-amino-4-chloropyridine | C₁₃H₁₃ClN₂ | Calculated | 67.10 | 5.63 | 12.04 | nih.gov |
| Found | - | - | - | nih.gov |
This interactive data table allows for sorting by compound name and comparison of calculated versus found elemental percentages.
Iv. Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a microscopic view of the electron distribution and energetic properties of a molecule. These calculations are fundamental in predicting chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 4-Bromopyridin-3-amine dihydrochloride (B599025), DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various properties.
In the case of the dihydrochloride salt, both the pyridine (B92270) nitrogen and the exocyclic amine group are expected to be protonated. DFT calculations would likely confirm the locations of these protons and the resulting changes in bond lengths and angles compared to the neutral molecule. For instance, the C-N bonds within the pyridine ring and the exocyclic C-N bond would be expected to lengthen upon protonation due to changes in hybridization and electronic distribution. The geometry around the protonated amino group would shift from trigonal planar to tetrahedral.
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, frequency calculations |
| M06-2X | 6-311++G(d,p) | Non-covalent interactions, thermochemistry |
This table presents examples of computational methods that could be applied to study 4-Bromopyridin-3-amine dihydrochloride, based on their successful application to similar molecular systems.
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the atoms, as calculated from the molecular orbitals. This analysis for this compound would provide quantitative insight into the effect of the bromo substituent and, more significantly, the dual protonation.
The protonation of the pyridine nitrogen and the amino group would lead to a significant redistribution of electron density. The nitrogen atoms would bear a substantial positive charge, and this positive charge would be delocalized to some extent over the pyridine ring and the attached atoms through inductive and resonance effects. The bromine atom, being highly electronegative, would exhibit a negative partial charge. The carbon atoms in the pyridine ring would have varying partial charges depending on their position relative to the electronegative nitrogen and bromine atoms and the positively charged centers. Understanding this charge distribution is vital for predicting how the molecule will interact with other molecules, including solvents and biological targets.
Table 2: Predicted Trends in Mulliken Charges for this compound
| Atom/Group | Expected Charge | Rationale |
|---|---|---|
| Pyridine Nitrogen (protonated) | Positive | Protonation and inherent electronegativity |
| Amino Nitrogen (protonated) | Positive | Protonation |
| Bromine | Negative | High electronegativity |
| Ring Carbons | Variable (positive/negative) | Influence of substituents and protonation |
This table is predictive and based on general chemical principles, as specific computational data for this compound is not available.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions.
For this compound, the MEP surface would show regions of positive potential (typically colored blue) and negative potential (typically colored red). The most positive electrostatic potential would be concentrated around the hydrogen atoms of the protonated amino and pyridinium groups, indicating strong electrophilic character and the propensity to act as hydrogen bond donors. Regions of negative potential would be expected around the bromine atom and the chloride counter-ions, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. The MEP surface would visually demonstrate how the positive charges from the two protonations are distributed across the molecule, influencing its interaction with its environment.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations are typically performed on static molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules.
For this compound, MD simulations in an aqueous environment would be particularly insightful. These simulations could reveal the stability of different conformations, particularly the orientation of the protonated amino group relative to the pyridine ring. Although rotation around the C-N bond might be somewhat restricted due to partial double bond character, different rotamers could exist. MD simulations can help determine the preferred conformations and the energy barriers between them.
Furthermore, MD simulations can provide a detailed picture of the solvation shell around the molecule. They can show how water molecules orient themselves around the protonated nitrogen centers, the bromine atom, and the chloride ions, forming a complex network of hydrogen bonds. This information is crucial for understanding the solubility and transport properties of the compound.
Crystal Engineering and Solid-State Properties Prediction
Crystal engineering focuses on understanding and predicting the arrangement of molecules in a crystal lattice. This is of paramount importance as the solid-state structure dictates many of the material's physical properties.
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts and their relative importance.
For this compound, Hirshfeld surface analysis would be instrumental in deciphering the complex network of hydrogen bonds and other non-covalent interactions that govern its crystal packing. The most prominent interactions would likely be the strong N-H···Cl hydrogen bonds between the protonated pyridinium and amino groups and the chloride anions. Additionally, C-H···Cl and potentially C-H···Br hydrogen bonds may also be present.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Crystal Lattice Energy Calculations
While specific crystal lattice energy calculations for this compound are not extensively detailed in publicly available literature, the methods for such calculations are well-established. They typically involve computational approaches that sum the electrostatic and van der Waals interactions between molecules within the crystal structure. These calculations help in predicting the most stable crystal packing arrangement and understanding the forces that govern the crystal's structure. For related aminopyridine compounds, computational studies have been used to explore the delicate balance of noncovalent interactions, such as hydrogen bonds and stacking interactions, which control the molecular packing in the solid state acs.org.
Polymorphism and Whole-Molecule Disorder Investigations
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties, including stability, solubility, and bioavailability. Computational methods are increasingly used to predict and characterize potential polymorphs of a given compound.
For the broader class of substituted aminopyridines, polymorphism has been a subject of investigation. For instance, studies on N-methyl aminopyridine adducts have revealed the existence of multiple polymorphic forms, where each form displays significant differences in hydrogen-bonding patterns and molecular conformations acs.org. These investigations often combine experimental techniques like X-ray diffraction with computational modeling to understand the structural commonalities and differences between polymorphs acs.org.
Structure-Activity Relationship (SAR) and Drug Design Applications
This compound, as a substituted aminopyridine, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Computational techniques are vital for exploring its potential in drug design, elucidating structure-activity relationships (SAR), and guiding the synthesis of more potent and selective analogs.
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein target. Although specific docking studies featuring this compound are not prominent in the literature, numerous studies have successfully employed this method on related bromopyridine and aminopyridine derivatives to identify potential therapeutic agents plos.orgnih.govresearchgate.net.
For example, docking simulations have been used to:
Identify potential inhibitors for metabolic enzymes in cancer therapy by evaluating the binding of 3-bromopyruvate and its derivatives plos.orgnih.govresearchgate.net.
Screen libraries of pyridine derivatives against key protein targets in cancer, such as the Epidermal Growth Factor Receptor (EGFR) .
Investigate pyridine N-oxide compounds as potential inhibitors of the main protease of SARS-CoV-2 tandfonline.comresearchgate.net.
In a typical molecular docking workflow, the 3D structure of the target protein is obtained, and the small molecule (ligand) is placed into the binding site. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy score. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the rational design of new drug candidates.
| Parameter | Description | Relevance in Drug Design |
| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the target protein. Lower values indicate stronger binding. | Predicts the potency of a potential drug. |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom (e.g., O, N). | Key interactions that provide specificity and stability to the binding. |
| Hydrophobic Interactions | Interactions between nonpolar groups, driving them away from the aqueous environment. | Contribute significantly to the overall binding affinity. |
| RMSD (Å) | Root-mean-square deviation of atomic positions, used to compare the docked pose to a known binding mode. | Validates the accuracy of the docking protocol. |
In Silico Screening and Library Design
In silico (virtual) screening is a computational approach used in drug discovery to search large libraries of small molecules for compounds that are most likely to bind to a drug target labo-code.com. This method significantly reduces the time and cost associated with experimental screening. Pyridine and its derivatives are common scaffolds included in these screening libraries due to their versatile chemical nature and presence in many known drugs.
Libraries of compounds, which can include derivatives of 4-Bromopyridin-3-amine, can be computationally screened against the 3D structure of a biological target. This process filters vast virtual collections to identify a smaller, manageable number of promising candidates for further experimental testing. For instance, in silico screening has been applied to libraries of pyridine-substituted compounds to identify potential antimalarial agents targeting the Pf-DHFR enzyme malariaworld.org. Similarly, pyridine N-oxide derivatives were screened for their potential to inhibit SARS-CoV-2 proteins tandfonline.comresearchgate.net. This approach allows researchers to explore vast chemical spaces and prioritize synthetic efforts on molecules with the highest predicted activity.
Prediction of Pharmacokinetic Properties
Beyond target binding, the success of a drug candidate depends on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). Computational models are routinely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures.
While specific experimental ADME data for this compound is not available, its properties can be predicted using various computational tools. These predictions are typically based on the molecule's structure and physicochemical properties. For the parent compound, 4-Amino-3-bromopyridine, several key drug-like properties have been computed and are available in databases like PubChem nih.gov.
Below is a table of computationally predicted physicochemical properties for 4-Amino-3-bromopyridine, which are essential for assessing its potential pharmacokinetic behavior.
| Property Name | Predicted Value | Significance in Pharmacokinetics |
| Molecular Weight | 173.01 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |
| XLogP3 | 0.9 | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The number of N-H or O-H bonds; influences solubility and binding. |
| Hydrogen Bond Acceptor Count | 2 | The number of N or O atoms; affects solubility and target binding. |
| Rotatable Bond Count | 0 | Relates to molecular flexibility and conformational entropy upon binding. |
| Topological Polar Surface Area | 38.9 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
These predicted values for the free base suggest that the molecule generally aligns with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Such in silico ADME predictions are crucial for prioritizing compounds and designing molecules with an optimal balance of potency and pharmacokinetic properties tandfonline.com.
V. Applications of 4 Bromopyridin 3 Amine Dihydrochloride and Its Derivatives in Scientific Research
Medicinal Chemistry Research and Pharmaceutical Development
4-Bromopyridin-3-amine dihydrochloride (B599025), and its free base form, 4-amino-3-bromopyridine, are versatile heterocyclic compounds that serve as crucial starting materials and intermediates in medicinal chemistry. chemimpex.com The pyridine (B92270) ring, substituted with both an amino group and a bromine atom, provides multiple reactive sites for chemical modification. This unique structure makes it an essential building block for synthesizing a wide array of biologically active molecules, enabling researchers to develop novel therapeutic agents for various diseases. chemimpex.com Its utility spans the creation of compounds targeting complex biological pathways, making it a valuable scaffold in drug discovery and pharmaceutical research. chemimpex.com
The strategic placement of the amino and bromo groups on the pyridine core allows for diverse chemical transformations, making 4-Bromopyridin-3-amine a key precursor in the synthesis of complex heterocyclic systems. chemimpex.com These systems are fundamental to the development of new drugs across several therapeutic areas, including oncology, neurology, and infectious diseases. chemimpex.comsamipubco.com
Derivatives of aminopyridine have been investigated for their potential in treating various neurological disorders. nih.gov The core mechanism often involves the modulation of ion channels, which is critical for neuronal function. nih.gov Aminopyridines, such as 4-aminopyridine (B3432731) (4-AP), are known broad-spectrum blockers of voltage-gated potassium (Kv) channels. nih.govnih.gov In demyelinating diseases like multiple sclerosis (MS), the exposure of these potassium channels along the axon impairs the transmission of nerve impulses. pensoft.net By blocking these exposed channels, 4-AP can enhance signal conduction in demyelinated axons, leading to symptomatic improvement. nih.govpensoft.net A prolonged-release formulation of 4-aminopyridine has been approved for improving walking ability in adult patients with MS. nih.govpensoft.net Research has also explored the neuroprotective properties of 4-AP derivatives in conditions such as Parkinson's disease and against glutamate-induced excitotoxicity. nih.gov
Table 1: Aminopyridine Derivatives in Neurological Disorders
| Compound/Derivative | Target/Mechanism | Investigated For |
|---|---|---|
| 4-Aminopyridine (Fampridine) | Voltage-gated potassium (Kv) channel blocker | Multiple Sclerosis (MS), Lambert-Eaton myasthenic syndrome nih.govpensoft.net |
| 3,4-Diaminopyridine (Amifampridine) | Voltage-gated potassium (Kv) channel blocker | Lambert-Eaton myasthenic syndrome nih.gov |
| 4-AP Derivative | Reduction of α-synuclein accumulation, Rho kinase activation | Parkinson's disease (in vitro model) nih.gov |
The 4-aminopyridine scaffold is integral to the synthesis of numerous potent anticancer agents, particularly those designed as kinase inhibitors. chemimpex.comnih.gov By serving as a foundational structure, it allows for the creation of molecules that can selectively bind to the ATP-binding site of various kinases, which are often overactive in cancer cells. For instance, pyrido[d]pyrimidine derivatives, synthesized from aminopyridine precursors, have shown very high inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating broad antiproliferative effects against various cancer cell lines and inducing cell cycle arrest and apoptosis. nih.gov Other research has focused on developing cyanopyridone derivatives that exhibit dual inhibitory action against VEGFR-2 and HER-2, two key receptors involved in tumor angiogenesis and proliferation. mdpi.com
Table 2: Anticancer Activity of 4-Bromopyridin-3-amine Derivatives
| Derivative Class | Target Kinase | Example Compound | Biological Activity (IC50) | Cancer Cell Line |
|---|---|---|---|---|
| Pyrido[d]pyrimidines | EGFR | 4-[(3-bromophenyl)amino]-quinazoline analogue | 0.029 nM nih.gov | N/A |
| N-(pyridin-3-yl)pyrimidin-4-amines | CDK2/cyclin A2 | Compound 7l | 64.42 nM (enzymatic); 0.83 µM (cellular) nih.gov | MV4-11 nih.gov |
| Cyanopyridones | VEGFR-2 / HER-2 | Compound 5e | 1.39 µM (cellular) mdpi.com | MCF-7 mdpi.com |
Beyond broad anticancer applications, derivatives of 4-Bromopyridin-3-amine are crucial for developing specific modulators of enzymes and receptors implicated in various pathologies.
Kinase Inhibitors: The versatility of the aminopyridine scaffold has led to the discovery of inhibitors for a range of kinases. A structure-hopping strategy led to the development of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases like rheumatoid arthritis. nih.gov These compounds demonstrated significant improvements in drug-like properties, such as aqueous solubility, and showed efficacy in animal models of arthritis. nih.gov As previously mentioned, derivatives have also been synthesized as potent inhibitors of EGFR and CDK2. nih.govnih.gov
Dopamine D3 Receptor Modulators: The dopamine D3 receptor (D3R) is a therapeutic target for neuropsychiatric disorders such as schizophrenia and substance use disorders. nih.govnih.gov Selective D3R antagonists and partial agonists are sought after to mitigate these conditions. nih.gov The 4-aminopyridine structure can be incorporated into more complex molecules designed to bind selectively to the D3R. For example, research into new D3-selective ligands has involved synthesizing analogues that incorporate specific structural motifs to enhance D3R affinity and selectivity over the closely related D2 receptor. nih.gov These efforts aim to develop therapeutics with improved efficacy and fewer side effects. nih.govnih.gov
The 3C-like protease (3CLpro or Mpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov High-throughput screening and rational drug design have identified various scaffolds that can inhibit this enzyme. Pyridyl moieties have been incorporated into the design of 3CLpro inhibitors. nih.gov For example, a high-throughput screening of a dipeptide compound library identified a hit containing a 3-pyridyl group, which led to the optimization of a series of derivatives with compelling inhibitory activity against SARS-CoV 3CLpro. nih.gov These inhibitors typically interact with key residues in the enzyme's active site pockets (S1, S2, etc.) through hydrogen bonds and hydrophobic interactions. nih.gov
The related 4-aminoquinoline scaffold, which can be derived from aminopyridine precursors, is a cornerstone of antimalarial drug therapy. researchgate.netnih.gov These compounds are highly effective against the asexual erythrocytic stages of malaria parasites, particularly Plasmodium falciparum and P. vivax. researchgate.net The mechanism of action is believed to involve accumulation in the parasite's acidic food vacuole, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. nih.gov While the effectiveness of older 4-aminoquinolines like chloroquine has been compromised by widespread drug resistance, research continues into novel analogues and hybrid molecules. researchgate.netnih.gov By combining the 4-aminoquinoline core with other pharmacophores, such as pyrano[2,3-c]pyrazole, scientists have developed new hybrid derivatives with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
Table 3: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Derivative Class | Target Organism | Strain |
|---|---|---|
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | Plasmodium falciparum | 3D7 (Chloroquine-sensitive) nih.gov |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | Plasmodium falciparum | K1 (Chloroquine-resistant) nih.gov |
| 4-Aminoquinolinyl-chalcone amides | Plasmodium falciparum | 3D7 (Chloroquine-sensitive) nih.gov |
Biochemical Probes for Enzyme Activity and Protein Interactions
Activity-based probes are powerful chemical tools used to label and monitor the activity of specific enzymes within complex biological systems. These probes can provide crucial information on the cellular location of enzymes, their expression levels, and their functional state, aiding in the discovery of new drug targets.
While derivatives of 4-Bromopyridin-3-amine can be synthesized to act as such specialized probes, the parent compound itself has been documented to engage in direct protein interactions. Structural biology data confirms that 4-Amino-3-bromopyridine, the free base of the dihydrochloride salt, can bind to proteins. nih.gov This interaction is cataloged in the Protein Data Bank (PDB), providing concrete evidence of its role as a molecular fragment that can be utilized in drug design and the study of protein-ligand interactions. nih.gov
Table 1: Documented Protein Interaction of 4-Amino-3-bromopyridine
| Property | Details | Source |
| PDBe Ligand Code | V06 | nih.gov |
| PDBe Structure Code | 8DX2 | nih.gov |
| Database | RCSB Protein Data Bank (PDB) | nih.gov |
Agrochemical Research and Development
In the agricultural sector, 4-Bromopyridin-3-amine and its isomers are recognized as important intermediates for creating next-generation crop protection agents. chemimpex.com Its ability to modify biological pathways makes it a valuable component in the design of new active ingredients. chemimpex.com
The compound serves as a key starting material, or precursor, in the synthesis of novel herbicides and pesticides. chemimpex.com The pyridine core is a common feature in many biologically active molecules, and the presence of the amino and bromo groups provides reactive sites for chemical elaboration. Researchers utilize this scaffold to build more complex molecules aimed at targeting specific biological processes in weeds or pests, leading to the development of more effective and, in some cases, more environmentally friendly agrochemicals. chemimpex.com
Table 2: Agrochemical Applications of 4-Bromopyridin-3-amine
| Application Area | Role of Compound | Research Focus |
| Herbicide Synthesis | Precursor/Building Block | Development of new herbicidal agents. chemimpex.com |
| Pesticide Synthesis | Precursor/Building Block | Creation of novel pesticides targeting specific pests. chemimpex.com |
| Product Formulation | Component | Integral part of crop protection agent formulations. chemimpex.com |
Materials Science Applications
The unique electronic and structural characteristics of the 4-Bromopyridin-3-amine scaffold have led to its exploration in the field of materials science for the creation of advanced functional materials.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and metal coordination. 4-Bromopyridin-3-amine is well-suited for this purpose as it can act as a ligand for metal catalysts and complexes. The nitrogen atom in the pyridine ring and the exocyclic amino group can both coordinate with metal ions, facilitating the construction of complex, multi-dimensional structures.
Furthermore, aminopyridine derivatives are known to act as effective "coformers" in the creation of cocrystals and molecular salts. mdpi.com Through hydrogen bonding between the amino group and the pyridine nitrogen with complementary molecules, it is possible to assemble intricate and stable supramolecular architectures. mdpi.com This capability allows for the rational design of crystalline materials with tailored physical and chemical properties.
Potential in Conductive Polymers
While direct studies detailing the use of 4-amino-3-bromopyridine in the synthesis of conductive polymers are not extensively documented, its molecular structure suggests significant potential for such applications. The formation of conductive polymers often involves the electropolymerization of aromatic monomers, with polyaniline being a classic example. The process relies on the oxidative coupling of the amino groups of monomer units.
The 4-amino-3-bromopyridine molecule possesses an amino group attached to an aromatic pyridine ring, a structural motif analogous to other monomers known to form conductive polymers. Research has shown that amino-substituted aromatic and heteroaromatic compounds can undergo electrochemical oxidation to form thin, conductive polymeric films on electrode surfaces. For instance, the electropolymerization of aminophenyl porphyrins results in conductive coatings through coupling reactions similar to those observed in the formation of polyaniline. Given these precedents, it is plausible that 4-amino-3-bromopyridine could serve as a monomer in similar electropolymerization processes, potentially leading to novel conductive materials with unique properties imparted by the pyridine ring and bromine substituent.
Role as a Versatile Synthetic Intermediate in Organic Synthesis
4-Amino-3-bromopyridine is widely recognized as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. cymitquimica.com Its utility stems from the presence of three distinct reactive sites: the nucleophilic amino group, the bromine atom which is highly amenable to cross-coupling reactions, and the pyridine ring nitrogen which can be quaternized. This trifunctional nature allows for a programmed, stepwise introduction of various substituents, making it a valuable building block for creating diverse and complex molecular architectures. cymitquimica.com
The bromine atom at the 3-position of 4-amino-3-bromopyridine is a key handle for modern catalytic cross-coupling reactions, which are renowned for their efficiency, selectivity, and high yields. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly effective for forming new carbon-carbon bonds at this position.
Research on structurally similar 2-amino-3-bromopyridines demonstrates the power of these methods. In Sonogashira coupling reactions with various terminal alkynes, these substrates have been shown to produce the corresponding 3-alkynyl-2-aminopyridine derivatives in excellent yields, often exceeding 90%. semanticscholar.orgscirp.org The reaction conditions are typically mild, and the methodology tolerates a wide range of functional groups on the coupling partner. semanticscholar.orgscirp.org Similarly, Suzuki-Miyaura reactions performed on related bromo-aminopyridine scaffolds have proven effective for synthesizing biaryl compounds in moderate to good yields. nih.gov These high-yielding transformations underscore the value of the bromo-aminopyridine core in efficiently constructing complex molecular frameworks.
Table 1: Examples of High-Yield Syntheses Using Bromo-Aminopyridine Scaffolds Note: The following data is based on reactions with structurally similar isomers, demonstrating the typical reactivity and yield potential of the 4-amino-3-bromopyridine scaffold.
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98% | scirp.org |
| Sonogashira Coupling | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94% | semanticscholar.org |
| Sonogashira Coupling | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92% | scirp.org |
| Suzuki Coupling | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | N-(2-methyl-5-phenylpyridin-3-yl)acetamide | Good | nih.gov |
The dual functionality of 4-amino-3-bromopyridine allows it to serve as a precursor to a wide array of substituted pyridine derivatives. The bromine atom is the primary site for derivatization through palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 3-aryl-4-aminopyridines.
Sonogashira Coupling: Reaction with terminal alkynes yields 4-amino-3-alkynylpyridines, which are valuable intermediates for further transformations. semanticscholar.orgscirp.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a substituted or unsubstituted amino group to produce pyridine-3,4-diamines. chemspider.comwikipedia.orglibretexts.org
Furthermore, the amino group can react with various reagents to form amides, sulfonamides, or can be used as a nucleophile in the construction of fused heterocyclic rings. For example, aminopyridines are common starting materials for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant applications in medicinal chemistry. mdpi.comorganic-chemistry.orgorganic-chemistry.org This versatility makes 4-amino-3-bromopyridine a strategic starting point for generating libraries of novel pyridine-based compounds for screening and development.
Table 2: Potential Derivatization Reactions of 4-Amino-3-bromopyridine
| Reaction Type | Functional Group Targeted | Reagent Class | Resulting Derivative Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo | Arylboronic Acids | 3-Aryl-4-aminopyridines |
| Sonogashira Coupling | Bromo | Terminal Alkynes | 4-Amino-3-alkynylpyridines |
| Heck Coupling | Bromo | Alkenes | 4-Amino-3-vinylpyridines |
| Buchwald-Hartwig Amination | Bromo | Primary/Secondary Amines | Pyridine-3,4-diamines |
| Acylation | Amino | Acyl Chlorides/Anhydrides | N-(3-Bromopyridin-4-yl)amides |
| Annulation (e.g., Groebke–Blackburn–Bienaymé) | Amino & Pyridine Nitrogen | Aldehydes, Isocyanides | Substituted Imidazo[1,2-a]pyridines |
Vi. Future Perspectives and Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for the synthesis of brominated aminopyridines exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Current strategies often rely on reagents like N-bromosuccinimide (NBS) for bromination of aminopyridines. chemicalbook.com A general procedure involves adding NBS in batches to 4-aminopyridine (B3432731) in acetonitrile (B52724) at 0 °C to yield 4-amino-3-bromopyridine. chemicalbook.com
Future exploration will aim to innovate beyond these conventional methods by focusing on:
Catalytic C-H Activation: Direct C-H bromination using greener catalytic systems (e.g., transition metal or enzyme catalysis) could eliminate the need for pre-functionalized substrates and reduce stoichiometric waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of 4-Bromopyridin-3-amine and its derivatives can offer enhanced safety, better control over reaction parameters, higher yields, and easier scalability compared to traditional batch processing.
Betaine-Mediated Synthesis: Processes involving the formation of a pyridine (B92270) betaine intermediate could offer novel routes to 4-substituted pyridines, potentially reducing the need for strong acids and bases in the activation and substitution steps. google.com
The development of such pathways is crucial for making this versatile scaffold more accessible for large-scale applications in both academic and industrial research.
Advanced Computational Studies for Predictive Design and Optimization
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds derived from 4-Bromopyridin-3-amine. Advanced computational studies can provide deep insights into molecular properties and interactions, guiding the rational design of derivatives with tailored functions.
Key computational approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, reactivity descriptors, and spectroscopic properties of new derivatives. researchgate.netresearchgate.net This allows for the prediction of molecular stability, reactivity, and other fundamental chemical characteristics before synthesis is undertaken.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of derivatives and their biological activity. This approach is valuable for predicting the potency of new analogues and prioritizing synthetic targets. scispace.com
Molecular Docking and Dynamics: These simulations are crucial for designing molecules that interact with specific biological targets, such as enzyme active sites. researchgate.net By modeling the binding mode and stability of ligands derived from 4-Bromopyridin-3-amine, researchers can design potent and selective inhibitors for therapeutic applications. researchgate.net
In Silico Library Design: Combinatorial library design approaches can be used to virtually generate and screen large numbers of derivatives for desired properties, such as binding affinity to a protein target or specific physicochemical characteristics. nih.gov
These computational methods will be instrumental in navigating the vast chemical space of possible derivatives, enabling a more focused and efficient approach to developing new molecules for therapeutic and material science applications.
Development of Highly Selective Biological Probes and Imaging Agents
The 4-Bromopyridin-3-amine scaffold is a promising platform for the development of sophisticated tools for biomedical research, such as biological probes and diagnostic imaging agents. The structure offers multiple points for modification to introduce reporter groups (fluorophores, radioisotopes) or targeting ligands.
Future research in this area could focus on:
Radiolabeled Tracers for PET and SPECT: The bromine atom can be substituted with a radioisotope, such as Bromine-76 for Positron Emission Tomography (PET) or Technetium-99m (via a chelating moiety) for Single-Photon Emission Computed Tomography (SPECT). nih.gov For example, 99mTc-labeled quinazoline derivatives have been developed for imaging Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity in tumors. nih.gov A similar strategy could be applied to derivatives of 4-Bromopyridin-3-amine to create agents for imaging specific enzymes or receptors in vivo.
Fluorescent Probes: The amine group provides a convenient handle for conjugation with various fluorophores. By attaching a targeting moiety, these fluorescent probes could be used to visualize and track specific biomolecules or cellular processes in living cells with high selectivity, aiding in fundamental biological research and diagnostics.
Target-Specific Agents: By functionalizing the scaffold with ligands that bind to specific proteins, researchers can develop probes to monitor the activity and localization of key players in disease pathways, such as kinases, proteases, or receptors.
The development of such probes would provide invaluable tools for understanding disease mechanisms and could lead to new non-invasive diagnostic techniques.
Expansion into Emerging Material Science Fields and Smart Materials
The unique electronic and structural properties of the 4-Bromopyridin-3-amine core make it an attractive candidate for incorporation into advanced materials. The pyridine nitrogen can coordinate with metal ions, while the amino and bromo groups serve as reactive sites for polymerization or functionalization.
Future research directions in material science include:
Nonlinear Optical (NLO) Materials: Pyridine-based molecules have shown potential as NLO materials. scispace.com Computational studies on derivatives of 4-Bromopyridin-3-amine could predict their hyperpolarizability, guiding the synthesis of new organic chromophores for applications in optoelectronics and telecommunications. scispace.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen is an excellent ligand for coordinating with metal centers. This allows for the construction of novel MOFs or coordination polymers. The functional groups could be used to tune the pore size, dimensionality, and chemical properties of the resulting framework for applications in gas storage, catalysis, and chemical sensing.
| Potential Application Area | Key Features of Scaffold | Example of Derived Material |
| Nonlinear Optics | π-conjugated system, potential for high hyperpolarizability | Organic chromophores for optical devices |
| Gas Storage/Separation | Coordination sites (pyridine N), tunable functional groups | Porous Metal-Organic Frameworks (MOFs) |
| Chemical Sensing | Reactive amine group, metal-coordinating ability | Chemosensors embedded in a polymer matrix |
| Conductive Polymers | Polymerizable functional groups, aromatic core | Functionalized poly-pyridines for electronics |
Clinical Translation and Therapeutic Potential of Derived Compounds
The 4-Bromopyridin-3-amine scaffold is a "privileged" structure in medicinal chemistry, appearing in various biologically active molecules. Its derivatives hold significant potential for the development of new therapeutic agents across a range of diseases.
Future research will likely target the following areas:
Kinase Inhibitors: Pyridine and aminopyridine moieties are core components of numerous kinase inhibitors used in oncology. nih.gov Derivatives of 4-Bromopyridin-3-amine could be designed as inhibitors of key kinases in cancer signaling pathways, such as Cyclin-Dependent Kinases (CDKs) or EGFR Tyrosine Kinase (EGFR-TK). nih.govnih.gov For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as potent CDK2 inhibitors. nih.gov
Neurological Disorders: 4-Aminopyridine itself is a potassium channel blocker, and its derivatives have been explored for treating neurological conditions like spinal cord injury. nih.gov Further modification of the 4-Bromopyridin-3-amine structure could lead to new modulators of ion channels with improved efficacy and selectivity for treating a variety of neurological and psychiatric disorders.
Infectious Diseases: The scaffold can be used as a starting point to develop novel antibacterial, antiviral, or antifungal agents. For example, 3-hydroxy-pyran-4-one derivatives have been investigated as potent HIV-1 integrase inhibitors. nih.gov
Metabolic Diseases: Related heterocyclic structures have been successfully developed into drugs for metabolic disorders. For example, novel derivatives of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil have been designed as promising antidiabetic agents. researchgate.net
| Potential Therapeutic Target Class | Disease Area | Rationale Based on Related Compounds |
| Protein Kinases (e.g., CDK2, EGFR-TK) | Cancer | Pyridopyrimidines and anilinoquinazolines are established kinase inhibitor scaffolds. nih.govnih.govnih.gov |
| Ion Channels (e.g., K+ channels) | Neurological Injury/Disease | 4-Aminopyridine derivatives can restore nerve conduction. nih.gov |
| Viral Enzymes (e.g., HIV Integrase) | Infectious Disease (HIV) | Heterocyclic scaffolds are key to developing novel enzyme inhibitors. nih.gov |
| Metabolic Enzymes (e.g., DPP4) | Diabetes | Quinazoline-based structures show promise as antidiabetic agents. researchgate.net |
The systematic exploration of derivatives through medicinal chemistry, guided by computational design and followed by rigorous biological evaluation, could lead to the identification of lead compounds for clinical development.
Q & A
Q. What are the recommended synthetic routes for 4-bromopyridin-3-amine dihydrochloride, and how can purity be validated?
Methodological Answer: A common approach involves bromination of 4-aminopyridine derivatives, followed by hydrochlorination. For example, nucleophilic substitution of 3-aminopyridine with bromine in a controlled acidic environment, followed by reaction with HCl gas to form the dihydrochloride salt . Purification typically employs recrystallization using ethanol/water mixtures. Validate purity via:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards.
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br, Cl) within ±0.3% of theoretical values.
- Loss on Drying : Dry at 105°C until constant mass; ≤5.0 mg/g loss indicates minimal residual solvents .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : -NMR (DMSO-d6) should show a singlet for the NH group (~6.5 ppm) and a doublet for the pyridine C-H adjacent to bromine (~8.2 ppm, J = 5.2 Hz) .
- FT-IR : Confirm N-H stretching (3200–3400 cm) and C-Br vibration (650–700 cm).
- Mass Spectrometry (ESI-MS) : Expected [M+H] at m/z 207.98 (CHBrN·2HCl).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists. For accidental ingestion, administer activated charcoal and consult poison control .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can researchers optimize GC-FID methods for quantifying trace impurities in this compound?
Methodological Answer: Adapt the GC-FID method used for similar dihydrochlorides (e.g., Tilorone dihydrochloride ):
- Column : DB-5MS (30 m × 0.25 mm, 0.25 µm).
- Temperature Program : 50°C (2 min) → 10°C/min → 280°C (5 min).
- Detection : Flame ionization at 300°C.
- Validation : Spike samples with known impurities (e.g., 3-bromopyridine) to assess recovery (target: 90–110%) and limit of detection (LOD < 0.1%).
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological studies?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation under heat (40–60°C) and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., dehydrohalogenation) .
- Salt Form Comparison : Compare solubility and hygroscopicity of the dihydrochloride vs. hydrochloride forms; dihydrochloride salts generally exhibit higher aqueous solubility but may be more hygroscopic .
Q. How can mechanistic insights into its reactivity be gained for cross-coupling reactions?
Methodological Answer:
Q. How should contradictory toxicity data from different sources be resolved?
Methodological Answer:
- In Vitro Assays : Conduct parallel cytotoxicity tests (e.g., MTT assay on HEK293 cells) using standardized protocols. Compare results against SDS-reported data (e.g., LD oral rat: 1120 mg/kg ).
- Cross-Validation : Replicate studies under controlled conditions (pH, temperature) to identify confounding variables (e.g., impurity-driven toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
